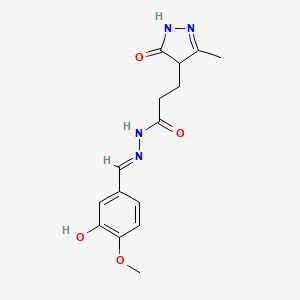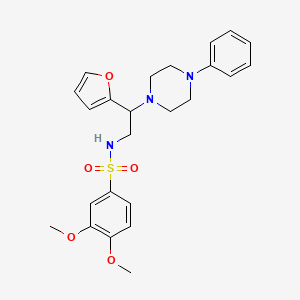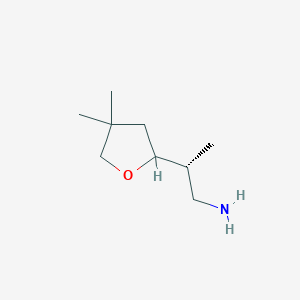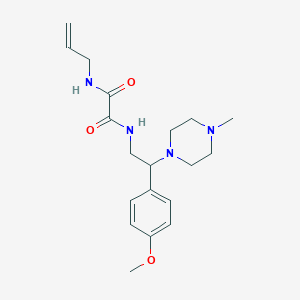![molecular formula C12H11F2NO3 B2685911 N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide CAS No. 2361640-20-0](/img/structure/B2685911.png)
N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide, also known as ABT-594, is a synthetic compound that has been developed as a potential analgesic drug. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have potent analgesic effects in preclinical studies.
Mecanismo De Acción
N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide acts as a selective agonist at alpha-4/beta-2 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the central and peripheral nervous systems and are involved in the modulation of pain transmission. Activation of alpha-4/beta-2 nAChRs by this compound leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in preclinical models of pain. It has been shown to reduce pain-related behaviors in various animal models of pain, including models of acute pain, inflammatory pain, and neuropathic pain. In addition, this compound has been shown to reduce the severity of visceral pain induced by colonic distension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide is its potent analgesic effects in preclinical models of pain. This makes it a valuable tool for studying the mechanisms of pain transmission and for developing new analgesic drugs. However, one limitation of this compound is its potential for abuse and addiction, which may limit its clinical utility as an analgesic drug.
Direcciones Futuras
There are several potential future directions for research on N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide. One area of research could focus on developing new analogs of this compound with improved selectivity and potency for alpha-4/beta-2 nAChRs. Another area of research could focus on developing new formulations of this compound that are less prone to abuse and addiction. Finally, future research could focus on elucidating the molecular mechanisms underlying the analgesic effects of this compound and identifying new targets for the development of analgesic drugs.
Métodos De Síntesis
The synthesis of N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide involves several steps, including the reaction of 2,2-difluoro-1,3-benzodioxole with methylamine to form the intermediate N-(2,2-difluoro-1,3-benzodioxol-5-yl)methylamine. This intermediate is then reacted with propenamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide has been extensively studied in preclinical models of pain and has been shown to have potent analgesic effects. It has been tested in various animal models of pain, including models of acute pain, inflammatory pain, and neuropathic pain. In addition, this compound has been shown to have antinociceptive effects in models of visceral pain, such as those induced by colonic distension.
Propiedades
IUPAC Name |
N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c1-3-11(16)15(2)7-8-4-5-9-10(6-8)18-12(13,14)17-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIRKDPOZKIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OC(O2)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)



![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)
![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)
![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)
![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)
